Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[[2-(1,2-oxazol-3-ylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5/c23-16(17(24)20-15-8-11-26-21-15)19-12-13-6-9-22(10-7-13)18(25)27-14-4-2-1-3-5-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBHIFYCPCBVEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Isoxazole Moiety: This can be achieved by reacting hydroxylamine with an appropriate β-keto ester under acidic conditions to form the isoxazole ring.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

Coupling with the Phenyl Group: The final step involves coupling the piperidine derivative with a phenyl ester under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoxazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry for its potential as a therapeutic agent. Research indicates that it may interact with specific molecular targets, such as enzymes and receptors, which can lead to various pharmacological effects. The isoxazole moiety plays a crucial role in binding to the active sites of enzymes, enhancing the compound's efficacy in biological systems.

Biological Studies

Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is utilized in biological studies to understand enzyme interactions and receptor binding dynamics. Its structural attributes allow researchers to investigate its effects on:

- Cell Proliferation : Studies suggest potential anti-cancer properties by inhibiting cancer cell growth.

- Neuroprotective Effects : The ability to cross the blood-brain barrier implies possible applications in treating neurological disorders.

Industrial Applications

The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of compounds similar to this compound:

Anti-Cancer Activity

A study demonstrated that related compounds exhibit significant anti-proliferative activity against various cancer cell lines, suggesting that this compound could have similar effects. The mechanism involved modulation of cell cycle progression and induction of apoptosis in cancer cells.

Neuroimaging Applications

Research on isoxazole derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets, providing insights into neurological applications and potential treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole moiety may play a crucial role in binding to the active site of enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate: shares similarities with other piperidine and isoxazole derivatives.

Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid.

Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic benefits not seen in simpler analogs.

Biological Activity

Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

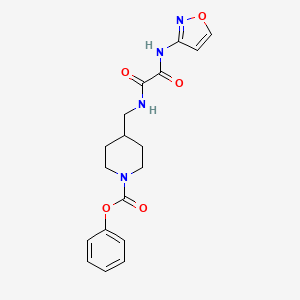

Chemical Structure

The compound consists of a piperidine ring substituted with a phenyl group and an isoxazole derivative. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The isoxazole moiety is known for its ability to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : Preliminary studies have shown that derivatives of isoxazole can inhibit viral replication, particularly against influenza viruses. The mechanism involves the disruption of viral nucleoprotein accumulation in host cells .

- Anticancer Properties : Some studies suggest that similar compounds may induce apoptosis in cancer cells by activating specific signaling pathways .

- Nephroprotective Effects : There is evidence supporting the use of related compounds in treating contrast-induced nephropathy, suggesting potential renal protective properties .

Efficacy Studies

Several studies have evaluated the efficacy of this compound.

Table 1: Summary of Biological Activity Studies

Case Studies

- Antiviral Efficacy : In a study involving various isoxazole derivatives, the compound demonstrated superior antiviral activity compared to standard treatments like ribavirin, with an EC50 value significantly lower than that of the control .

- Cancer Cell Apoptosis : Another investigation highlighted the compound's ability to trigger apoptosis in specific cancer cell lines through mitochondrial pathways, marking it as a potential candidate for further development in cancer therapy .

- Renal Protection : Research on nephroprotective properties revealed that related compounds could mitigate damage caused by nephrotoxic agents, providing a promising avenue for treating contrast-induced nephropathy .

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC with UV detection is commonly employed, using a buffer solution of ammonium acetate (15.4 g/L) adjusted to pH 6.5 with acetic acid to ensure optimal peak resolution .

- NMR spectroscopy (¹H and ¹³C) is critical for verifying the piperidine and isoxazole ring conformations, with deuterated DMSO as a solvent to resolve amide proton signals.

- Mass spectrometry (HRMS) confirms molecular weight, with ESI+ mode preferred for detecting protonated molecular ions .

Q. What synthetic routes are documented for this compound, and what are their yields?

Methodological Answer:

- Stepwise amide coupling : The piperidine-carboxylate core is functionalized via a two-step process: (i) activation of the isoxazole-3-amine with chloroacetyl chloride, followed by (ii) coupling to the piperidine-methylamine intermediate using HATU/DIPEA in DMF. Reported yields range from 45–60% .

- Solid-phase synthesis : Alternative approaches immobilize the piperidine scaffold on resin for sequential amidation, improving purity but reducing yield (30–40%) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal stability : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials under nitrogen .

- Photostability : Exposure to UV light (254 nm) for 24 hours leads to 15–20% degradation of the isoxazole moiety, necessitating light-protected storage .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT) model the electron density of the isoxazole-3-ylamino group to predict hydrogen-bonding interactions with kinase active sites .

- Molecular dynamics simulations (50 ns trajectories) assess the piperidine ring’s conformational flexibility in binding pockets, using software like GROMACS with CHARMM force fields .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-analysis of assay conditions : Compare cell lines (e.g., HEK293 vs. CHO), ligand concentrations, and incubation times. For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration variations .

- Structural analogs : Synthesize and test derivatives (e.g., replacing phenyl with 4-chlorophenyl) to isolate contributions of specific substituents to activity .

Q. How can heterogeneous catalysis optimize the synthesis of this compound?

Methodological Answer:

- Palladium-supported mesoporous silica catalysts reduce reaction time for amide bond formation (from 12 hours to 3 hours) at 80°C, achieving 85% yield .

- Flow chemistry systems with immobilized enzymes (e.g., lipase B) enable enantioselective synthesis of chiral intermediates, minimizing racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.